Calcium 2-ketogluconate

Beschreibung

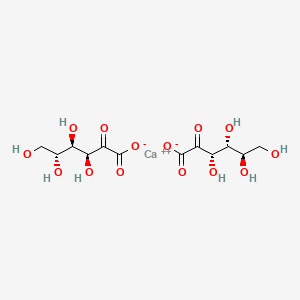

Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. |

|---|---|

CAS-Nummer |

3470-37-9 |

Molekularformel |

C12H18CaO14 |

Molekulargewicht |

426.34 g/mol |

IUPAC-Name |

calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate) |

InChI |

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |

InChI-Schlüssel |

NNLOHLDVJGPUFR-JQTJLMCZSA-L |

Isomerische SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

Kanonische SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

Color/Form |

Crystals, granules, or powder |

Dichte |

0.30-0.65 g/cm³ |

melting_point |

120 °C 178 °C |

Physikalische Beschreibung |

Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |

Löslichkeit |

Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |

Herkunft des Produkts |

United States |

Microbial Physiology and Metabolism of 2 Keto D Gluconate

Biosynthesis Pathways of 2-Keto-D-gluconate in Microorganisms

The primary biosynthetic route for 2KGA involves the sequential oxidation of D-glucose. This pathway is mediated by a series of membrane-bound dehydrogenases that channel the substrate through key intermediates to the final product.

The conversion begins with D-glucose, which is first oxidized to D-gluconate. This intermediate is then further oxidized to form 2-keto-D-gluconate. asm.orgfrontiersin.org These reactions are catalyzed by distinct dehydrogenases located on the periplasmic side of the cytoplasmic membrane. asm.org This localization is advantageous as it allows the rapid accumulation of the product in the culture medium without the need for transport across the cell membrane. asm.org

The initial and often rate-limiting step in the biosynthesis of 2KGA is the oxidation of D-glucose to D-gluconate. nih.gov This reaction is catalyzed by a membrane-bound D-glucose dehydrogenase (GlcDH). nih.gov This enzyme is a quinoprotein that utilizes pyrroloquinoline quinone (PQQ) as a cofactor. asm.orgnih.gov GlcDH facilitates the transfer of electrons from glucose to ubiquinone, which then links to the respiratory chain. asm.orgnih.gov The enzyme typically exhibits broad substrate specificity, although D-glucose is the preferred substrate. nih.gov For instance, the GlcDH purified from Arthrobacter globiformis C224, an industrial 2KGA producer, is an 87 kDa monomeric protein that shows optimal activity at pH 5.0 and 45°C. nih.gov

Table 1: Properties of Membrane-Bound D-Glucose Dehydrogenase (GlcDH) from Arthrobacter globiformis C224

| Property | Value |

|---|---|

| Molecular Mass | 87 kDa |

| Optimal pH | 5.0 |

| Optimal Temperature | 45°C |

| Km for D-glucose | 0.21 mM |

| Km for D-xylose | 0.34 mM |

| Km for D-galactose | 0.46 mM |

| Km for Maltose | 0.59 mM |

Data sourced from a study on GlcDH purification and characterization. nih.gov

The dehydrogenases involved in 2KGA biosynthesis exhibit specificity in their cofactors. While GlcDH is typically a PQQ-dependent enzyme, GADH is often a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme (FAD-GADH). asm.orgresearchgate.netresearchgate.netnih.gov FAD-GADH is characterized as a flavoprotein-cytochrome c complex. researchgate.net The purified FAD-mGADH from P. plecoglossicida JUIM01 consists of three subunits: a gamma subunit (~27 kDa), a flavoprotein subunit (~65 kDa), and a cytochrome c subunit (~47 kDa). nih.gov This enzyme shows optimal activity at a pH of 6.0 and a temperature of 35°C, with a Km value for calcium D-gluconate of 0.631 mM. nih.gov The presence of these distinct, cofactor-specific enzymes ensures the efficient, sequential conversion of glucose to 2KGA in the periplasm. nih.gov

Contribution of Specific Microbial Genera and Species

Several microbial genera, including Pseudomonas, Gluconobacter, Serratia, and Acetobacter, are known for their ability to produce 2KGA. nih.gov Among these, species belonging to the genus Pseudomonas have been extensively studied and are widely used in industrial fermentation processes due to their high production efficiency. frontiersin.orgnih.gov

Various species of Pseudomonas, such as P. fluorescens and P. plecoglossicida, are prominent industrial producers of 2-keto-D-gluconate. frontiersin.orgnih.gov Strains like Pseudomonas fluorescens AR4 and Pseudomonas plecoglossicida JUIM01 have been specifically selected for their high substrate tolerance and significant 2KGA yields. nih.govfrontiersin.org P. plecoglossicida JUIM01 is a key strain used by many Chinese erythorbic acid companies. nih.govnih.gov Research has focused on optimizing fermentation conditions to maximize output. For example, using immobilized P. plecoglossicida resting cells has been shown to improve production performance and cell reusability. nih.gov Under optimized conditions, including a cell concentration of 4.0 g/L and a temperature of 34°C, immobilized cells produced 134.45 g/L of 2KGA within 30 hours, achieving a productivity of 4.48 g/L·h and a yield of 1.07 g/g. nih.gov Fed-batch fermentation strategies with P. plecoglossicida JUIM01 have resulted in 2KGA concentrations as high as 205.67 g/L, with a productivity of 6.86 g/L/h and a yield of 0.953 g/g from glucose. nih.gov

Table 2: 2-Keto-D-gluconate (2KGA) Production by Pseudomonas plecoglossicida JUIM01 under Various Fermentation Strategies

| Fermentation Strategy | 2KGA Concentration (g/L) | Productivity (g/L·h) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|

| Fed-Batch Fermentation | 205.67 | 6.86 | 0.953 | nih.gov |

| Immobilized Cells (Optimized) | 134.45 | 4.48 | 1.07 | nih.gov |

| Two-Stage Semi-Continuous | >139.83 (in second stage) | 8.97 | 0.987 | frontiersin.org |

This table summarizes findings from different studies on optimizing 2KGA production.

The metabolism of 2KGA in Pseudomonas is also subject to regulation. Studies have shown that P. plecoglossicida can subsequently consume the produced 2KGA after glucose in the medium is exhausted, a phenomenon attributed to carbon catabolite repression. nih.gov The catabolism of 2KGA involves a set of genes organized in the 2-ketogluconate utilization (kgu) operon. mdpi.com Understanding these metabolic and regulatory networks is crucial for genetically modifying strains to enhance 2KGA accumulation. nih.govmdpi.com

Gluconobacter spp. in 2-KGA and Ketogluconate Formation

Gluconobacter species are well-known for their characteristic oxidative fermentation, a process of incomplete oxidation of various sugars and alcohols. This metabolic capability is largely due to a series of membrane-bound dehydrogenases that are oriented toward the periplasmic space. The production of ketogluconates in Gluconobacter begins with the conversion of D-glucose to D-gluconate. This initial step is followed by a divergence into two main pathways, leading to the formation of 5-keto-D-gluconate (5-KGA) and 2-keto-D-gluconate (2-KGA). Subsequently, 2,5-diketo-D-gluconate (2,5-DKG) can also be produced.

These transformations are catalyzed by a series of key enzymes:

D-glucose dehydrogenase: Initiates the process by oxidizing D-glucose.

D-gluconate dehydrogenase: Involved in the subsequent oxidation of D-gluconate.

2-keto-D-gluconate dehydrogenase: Specifically facilitates the formation of 2,5-DKG from 2-KGA.

The variation in the final products among different Gluconobacter strains is a direct result of the diversity and activity levels of these enzymes. For instance, in Gluconobacter oxydans, D-glucose is oxidized to gluconic acid (GA) by membrane-bound glucose dehydrogenase. This can then be further oxidized to 2-KGA or 5-KGA. The conversion of GA to 2-KGA is a critical step, and the overexpression of the gene encoding gluconate-2-dehydrogenase has been shown to significantly enhance the production of 2-KGA in G. oxydans.

The table below summarizes the key enzymes in Gluconobacter involved in ketogluconate formation.

| Enzyme | Substrate | Product(s) |

| D-glucose dehydrogenase | D-glucose | D-gluconate |

| D-gluconate dehydrogenase | D-gluconate | 2-keto-D-gluconate, 5-keto-D-gluconate |

| 2-keto-D-gluconate dehydrogenase | 2-keto-D-gluconate | 2,5-diketo-D-gluconate |

Other Relevant Microorganisms (e.g., Arthrobacter, Serratia, Klebsiella)

Besides Gluconobacter, several other microbial genera are capable of producing 2-keto-D-gluconate.

Arthrobacter : Arthrobacter globiformis is an industrial producer of 2-KGA. The conversion of D-glucose to 2-KGA in this bacterium involves two consecutive periplasmic oxidation reactions. The rate-limiting step in this process is the conversion of glucose to gluconic acid, which is catalyzed by D-glucose dehydrogenase. Strains of A. globiformis have been developed for the continuous conversion of rice starch hydrolysate to 2-KGA, demonstrating high productivity and yield.

Serratia : Serratia marcescens is another notable producer of 2-KGA. Studies have shown that under optimized fermentation conditions, S. marcescens can achieve high yields of 2-KGA from glucose. For example, a mutant strain, S. marcescens SDSPY-136, was reported to produce a 2-KGA yield of 104.60 g/L with a conversion rate of 95.10% and a purity of 99.11% in 72 hours when using 110 g/L of glucose as the substrate. Another study with Serratia marcescens NRRL B-486 reported 95 to 100% yields of 2-ketogluconic acid in 16 hours when 120 g per liter of glucose were supplied.

Klebsiella : Klebsiella pneumoniae can metabolize 2-ketogluconate. This bacterium is capable of converting 2-ketogluconate intracellularly to 6-phosphogluconate through the combined action of an NADPH-dependent 2-ketogluconate reductase and gluconate kinase. Under anaerobic conditions, K. pneumoniae ferments 2-ketogluconate to produce biomass, acetate, formate, CO2, ethanol (B145695), and succinate. This suggests the simultaneous operation of the pentose (B10789219) phosphate (B84403) pathway and the Entner-Doudoroff pathway for 2-ketogluconate catabolism.

The table below presents a summary of 2-KGA production by these microorganisms.

| Microorganism | Key Enzyme(s) | Notable Characteristics |

| Arthrobacter globiformis | D-glucose dehydrogenase | Industrial producer, rate-limiting step is glucose to gluconic acid conversion. |

| Serratia marcescens | Not specified | High yields and conversion rates from glucose. |

| Klebsiella pneumoniae | 2-ketogluconate reductase, Gluconate kinase | Intracellular conversion to 6-phosphogluconate. |

Catabolism and Degradation Pathways of 2-Keto-D-gluconate

Intracellular Transport Mechanisms of 2-KGA (e.g., KguT)

The transport of 2-keto-D-gluconate across the cell membrane is a crucial first step for its intracellular catabolism. In Pseudomonas putida, the transport of 2-KGA occurs through a saturable process. Membrane vesicles prepared from glucose-grown P. putida transport 2-KGA via a facilitated diffusion process. However, the provision of electron donors can lead to the accumulation of intravesicular 2-KGA, suggesting an active transport mechanism. This active transport of 2-KGA is coupled to the proton motive force (Δp), predominantly the ΔpH component at a pH of 6.6. The transport system is inducible, as it is repressed in vesicles from cells grown on succinate. Although a specific transporter named KguT has been implicated, detailed characterization of this transporter is still emerging.

Phosphorylation and Subsequent Metabolic Routes

Once inside the cell, 2-KGA enters various metabolic pathways, often initiated by phosphorylation.

In several bacteria, including Pseudomonas species and Cupriavidus necator, the first step in 2-KGA assimilation is its phosphorylation. This reaction is catalyzed by the enzyme 2-ketogluconate kinase (KguK), which produces 2-keto-6-phosphogluconate (2K6PG). This phosphorylation is considered the committed step in the assimilation of 2-KGA in these organisms. The presence of 2-ketogluconokinase activity has also been detected in adapted strains of Pseudomonas, Xanthomonas, Escherichia, Aerobacter, Paracolobactrum, Serratia, Erwinia, and Bacillus.

Following its formation, 2-keto-6-phosphogluconate is then reduced to 6-phosphogluconate. This reaction is catalyzed by the NADPH-dependent enzyme 2-keto-6-phosphogluconate reductase (KguD). The resulting 6-phosphogluconate can then enter central metabolic pathways such as the pentose phosphate pathway or the Entner-Doudoroff pathway. This two-step process of phosphorylation and reduction represents a key strategy for the assimilation of 2-KGA in several microorganisms.

The table below outlines the enzymes involved in the initial steps of 2-KGA catabolism.

| Enzyme | Abbreviation | Reaction Catalyzed |

| 2-Keto-6-phosphogluconate Kinase | KguK | 2-keto-D-gluconate + ATP → 2-keto-6-phosphogluconate + ADP |

| 2-Keto-6-phosphogluconate Reductase | KguD | 2-keto-6-phosphogluconate + NADPH + H⁺ → 6-phosphogluconate + NADP⁺ |

Integration with Central Metabolic Pathways (e.g., Entner-Doudoroff pathway, Pentose Phosphate Pathway)

The assimilation of 2-keto-D-gluconate into the central metabolism of microorganisms is not a direct process. Instead, it typically involves an initial reduction to D-gluconate. This conversion is a critical step, as D-gluconate can then be phosphorylated to 6-phospho-D-gluconate, a key intermediate that serves as a junction point for two major metabolic routes: the Entner-Doudoroff (ED) pathway and the Pentose Phosphate Pathway (PPP). nih.govresearchgate.net

In several bacteria, including Escherichia coli, Erwinia sp., and Klebsiella sp., 2-keto-D-gluconate is transported into the cytoplasm and subsequently reduced to gluconate in a reaction that utilizes NADPH. nih.govresearchgate.net Following this reduction, the enzyme gluconate kinase catalyzes the phosphorylation of gluconate to 6-phosphogluconate. This molecule can then be channeled into either the ED pathway or the PPP, depending on the specific enzymatic machinery of the organism and its metabolic needs. nih.govresearchgate.net

The Entner-Doudoroff pathway is a series of reactions that catabolize glucose to pyruvate (B1213749). The entry of 6-phosphogluconate into this pathway involves its dehydration to 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved into pyruvate and glyceraldehyde-3-phosphate. frontiersin.org This pathway is particularly prominent in many Gram-negative bacteria.

Alternatively, the Pentose Phosphate Pathway is a crucial metabolic route for the generation of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis. researchgate.net The 6-phospho-D-gluconate generated from 2-keto-D-gluconate can enter the oxidative phase of the PPP, where it is decarboxylated to produce ribulose-5-phosphate and NADPH.

Alternative Catabolic Routes (e.g., reduction to gluconate)

The primary and most well-documented catabolic route for 2-keto-D-gluconate in many microorganisms is its reduction to D-gluconate. This conversion is catalyzed by the enzyme 2-ketogluconate reductase (2KGR), which typically utilizes NADPH as the reducing equivalent. researchgate.netnih.gov This reductive step is considered the committed step in the assimilation of 2-keto-D-gluconate in several bacterial species. researchgate.net

In Gluconobacter species, for instance, two distinct NADPH-dependent 2-ketogluconate reductases have been identified that are crucial for the consumption of 2-keto-D-gluconate. researchgate.net The properties of these enzymes, such as their optimal pH and affinity for substrates, have been characterized. For example, the 2-ketogluconate reductase from Gluconobacter liquefaciens exhibits an optimal pH of 6.5 for the reduction of 2-keto-D-gluconate and a Michaelis constant (Km) of 6.6 x 10⁻³ M for this substrate. nih.gov

While the reduction to gluconate is the predominant pathway for its assimilation, some microorganisms may possess alternative, though less common, routes for 2-keto-D-gluconate catabolism. However, the available research primarily highlights the significance of the reductive pathway leading to gluconate and its subsequent entry into central metabolism.

Intermediary Metabolism of Related Ketogluconates and Gluconates

The metabolism of 2-keto-D-gluconate is intricately linked to that of other ketogluconates, namely 5-keto-D-gluconate and 2,5-diketo-D-gluconate. These compounds are often found together in microbial cultures that incompletely oxidize glucose. nih.gov

Relationship with 5-Keto-D-gluconate and 2,5-Diketo-D-gluconate

In many acetic acid bacteria, such as those from the genus Gluconobacter, the oxidation of D-gluconate can lead to the formation of both 2-keto-D-gluconate and 5-keto-D-gluconate. nih.gov Furthermore, 2-keto-D-gluconate can serve as a precursor for the synthesis of 2,5-diketo-D-gluconate. This subsequent oxidation is catalyzed by a membrane-bound 2-keto-D-gluconate dehydrogenase. mdpi.comtandfonline.com

The production of these different ketogluconates is dependent on the specific enzymatic capabilities of the microbial strain and the culture conditions. For example, controlling the pH of the fermentation medium can influence the selective production of 5-keto-D-gluconate over 2-keto-D-gluconate in Gluconobacter suboxydans. nih.gov 2,5-diketo-D-gluconate is a significant intermediate in some industrial processes, such as the production of vitamin C, where it is converted to 2-keto-L-gulonic acid. mdpi.comwikipedia.org

Enzymatic Interconversions of Ketogluconates

The interconversions between 2-keto-D-gluconate, 5-keto-D-gluconate, and 2,5-diketo-D-gluconate are mediated by a suite of oxidoreductases with varying substrate specificities and cofactor requirements. These enzymatic reactions are crucial for the metabolic flux and the accumulation of specific ketogluconate products.

The reduction of 2-keto-D-gluconate to D-gluconate is catalyzed by 2-ketogluconate reductase . Similarly, 5-keto-D-gluconate reductase catalyzes the reversible reduction of 5-keto-D-gluconate to D-gluconate. nih.gov This enzyme can utilize either NADH or NADPH as a cofactor, depending on the organism. umaryland.edunih.gov For instance, the 5-keto-D-gluconate reductase from Aspergillus niger is NADPH-dependent. umaryland.edunih.gov

The conversion of 2,5-diketo-D-gluconate is carried out by 2,5-diketo-D-gluconate reductase . This enzyme catalyzes the stereospecific reduction of 2,5-diketo-D-gluconate to 2-keto-L-gulonate, a key step in some vitamin C synthesis pathways. nih.gov The 2,5-diketo-D-gluconate reductase from Corynebacterium sp. is a monomeric enzyme that is specific for NADPH and has an apparent Km of 26 mM for its substrate.

The following tables provide a summary of the kinetic properties of some of the key enzymes involved in the interconversion of these ketogluconates.

| Enzyme | Organism | Substrate | Km | Optimal pH | Optimal Temperature (°C) | Cofactor |

| 2-Ketogluconate Reductase | Gluconobacter liquefaciens | 2-Keto-D-gluconate | 6.6 x 10⁻³ M | 6.5 (reduction) | 50 | NADPH |

| 2-Ketogluconate Reductase | Gluconobacter liquefaciens | D-Gluconate | 1.3 x 10⁻² M | 10.5 (oxidation) | 50 | NADP⁺ |

| 5-Keto-D-gluconate Reductase | Aspergillus niger | 5-Keto-D-gluconate | 3.2 ± 0.1 mM | 7.0 | Not specified | NADPH |

| 2,5-Diketo-D-gluconate Reductase | Corynebacterium sp. ATCC 31090 | 2,5-Diketo-D-gluconate | 26 mM | 5.0-8.0 | 25 | NADPH |

| 2,5-Diketo-D-gluconate Reductase | Corynebacterium sp. ATCC 31090 | NADPH | 10 µM | 6.4 | 25 | - |

Biotechnological Production and Engineering for 2 Keto D Gluconate

Fermentative Production Systems for Calcium 2-Keto-D-gluconate

The efficiency of converting glucose to 2-KGA is significantly influenced by the chosen fermentation strategy. Different approaches, including batch, fed-batch, semi-continuous, and continuous systems, have been developed and optimized to maximize product concentration, yield, and productivity.

Batch fermentation is a closed system where all nutrients are provided at the start of the process. While simple to operate, it can be limited by substrate and product inhibition. For instance, in batch fermentation with Pseudomonas fluorescens AR4, an initial glucose concentration of 200.0 g/L resulted in a 2-KGA concentration of 175.28 g/L over a prolonged period. nih.gov Similarly, Klebsiella pneumoniae has been shown to produce 135 g/L of 2-KGA in batch fermentation. nih.gov

Fed-batch fermentation addresses the limitations of batch processes by intermittently or continuously feeding substrate into the bioreactor. This strategy allows for higher cell densities and product titers by controlling substrate concentration and avoiding inhibition. A fed-batch process with Pseudomonas plecoglossicida JUIM01 achieved a 2-KGA concentration of 205.67 g/L with a productivity of 6.86 g/L/h and a yield of 0.953 g/g from glucose. nih.gov In another example, a two-stage fed-batch fermentation with Klebsiella pneumoniae produced a high titer of 186 g/L of 2-KGA in 26 hours. researchgate.netnih.gov This method has proven effective in reaching commercially viable levels of 2-KGA. d-nb.info

Batch and Fed-Batch Fermentation Results for 2-KGA Production

| Microorganism | Fermentation Type | Substrate | 2-KGA Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas fluorescens AR4 | Batch | Glucose | 175.28 | - | - | nih.gov |

| Klebsiella pneumoniae | Batch | Glucose | 135 | - | - | nih.gov |

| Pseudomonas plecoglossicida JUIM01 | Fed-Batch | Glucose | 205.67 | 6.86 | 0.953 | nih.gov |

| Klebsiella pneumoniae | Two-Stage Fed-Batch | Glucose | 186 | 7.15 | 1.05 | nih.govresearchgate.net |

| Metabolically Engineered Gluconobacter japonicus | Fed-Batch | Glucose | 235.3 | 2.99 | - | uq.edu.au |

Semi-continuous fermentation involves the periodic removal of a portion of the culture broth and its replacement with fresh medium. This approach can lead to high product concentrations and sustained productivity. For example, a semi-continuous process using Pseudomonas fluorescens AR4 consumed a total of 476.88 g/L of glucose to produce 444.96 g/L of 2-KGA, achieving a total productivity of 6.74 g/L·h and a yield of 0.93 g/g. d-nb.infonih.gov A two-stage semi-continuous fermentation with Pseudomonas plecoglossicida JUIM01 also demonstrated high efficiency, obtaining 50005.20 g of 2-KGA from 50680.0 g of glucose, with a total yield of 0.9867 g/g. nih.govmdpi.com

Semi-Continuous and Continuous Fermentation Results for 2-KGA Production

| Microorganism | Fermentation Type | Substrate | 2-KGA Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas fluorescens AR4 | Semi-Continuous | Glucose | 444.96 | 6.74 | 0.93 | d-nb.infonih.gov |

| Pseudomonas plecoglossicida JUIM01 | Two-Stage Semi-Continuous | Glucose | - | 8.05 | 0.9832 | nih.govnih.gov |

| Pseudomonas fluorescens AR4 | Continuous | Corn Starch Hydrolysate | 135.92 | 8.83 | 0.9510 | uq.edu.au |

| Gluconobacter oxydans DSM 4025 & X. maltophilia IFO 12692 | Two-Stage Continuous | L-Sorbose | 113.1 | 2.15 | - | researchgate.net |

Immobilizing microbial cells on a solid support offers several advantages, including high cell densities, enhanced stability, and the potential for repeated use, which can reduce production costs. researchgate.net Various materials, such as calcium alginate, k-carrageenan, and chitosan, have been investigated for immobilizing cells for 2-KGA production. uq.edu.auresearchgate.net

Calcium alginate has been identified as a particularly suitable carrier. uq.edu.auresearchgate.net Resting cells of Pseudomonas plecoglossicida JUIM01 immobilized in calcium alginate produced a 2-KGA concentration of 171.77 g/L with a productivity of 3.58 g/L·h and a conversion ratio of 98.38%. uq.edu.auresearchgate.net These immobilized cells demonstrated stable conversion capacity for up to nine reuses. uq.edu.aunih.gov Under optimized conditions in a 5-L airlift bioreactor, alginate-immobilized P. plecoglossicida cells produced 134.45 g/L of 2-KGA within 30 hours, with a total productivity of 4.48 g/L·h and a yield of 1.07 g/g. uq.edu.aunih.gov Another study using immobilized Pseudomonas aeruginosa in a repeated fed-batch system yielded 72 g of 2-KGA from 110 g of cassava, with a maximum productivity of 0.55 g/(L⋅h). nih.gov

Performance of Immobilized Cells for 2-KGA Production

| Microorganism | Immobilization Carrier | 2-KGA Titer (g/L) | Productivity (g/L/h) | Yield/Conversion | Reusability | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas plecoglossicida JUIM01 | Calcium Alginate | 171.77 | 3.58 | 98.38% (conversion) | 10 cycles | uq.edu.auresearchgate.net |

| Pseudomonas plecoglossicida JUIM01 (optimized) | Calcium Alginate | 134.45 | 4.48 | 1.07 g/g (yield) | 9 cycles | uq.edu.aunih.gov |

| Pseudomonas aeruginosa | Not specified | - | 0.55 | 72g from 110g cassava | 3 cycles | nih.gov |

Strain Development and Metabolic Engineering for Enhanced Yields

Beyond optimizing fermentation process parameters, significant improvements in 2-KGA production have been achieved through the genetic modification and metabolic engineering of production strains. These strategies aim to enhance the intrinsic capabilities of microorganisms to synthesize the target compound.

Metabolic engineering focuses on the targeted modification of cellular metabolic pathways to improve the production of a desired compound. researchgate.net A key strategy in enhancing 2-KGA production is the overexpression of genes encoding the primary enzymes in its biosynthetic pathway. The conversion of glucose to 2-KGA involves two main enzymatic steps catalyzed by glucose dehydrogenase (GDH) and gluconate 2-dehydrogenase (GA2DH). researchgate.netmdpi.com

Overexpression of the ga2dh gene, which encodes for GA2DH, has been a successful approach. In one study, overexpressing ga2dh in Gluconobacter oxydans DSM2003 nearly doubled the specific productivity of 2-KGA from gluconic acid. nih.govmdpi.com Under optimized conditions, this engineered strain converted 270 g/L of glucose into 321 g/L of 2-KGA in just 18 hours, with a remarkable productivity of 17.83 g/L/h and a yield of 99.1%. mdpi.comfrontiersin.org Similarly, overexpressing the ga2dh gene in another G. oxydans strain led to a productivity of 12.76 g/L/h. mdpi.comfrontiersin.org

In Pseudomonas putida, overexpressing the gene for glucose dehydrogenase (GCD) was found to be a suitable strategy to also induce the expression of the native gluconate dehydrogenase (GAD), leading to a balanced enhancement of the pathway. ufz.de This approach significantly improved the 2-KGA production rate. ufz.de Another strategy involves knocking out competing metabolic pathways. For example, in Gluconobacter oxydans N44-1, inactivation of the gene for membrane-bound glucose dehydrogenase eliminated the production of gluconate and its byproducts, redirecting the carbon flux and impacting growth yield. researchgate.netjmb.or.kr

Impact of Genetic Manipulation on 2-KGA Production

| Microorganism | Genetic Modification | Effect on Production | Key Results | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans DSM2003 | Overexpression of ga2dh gene | Increased 2-KGA productivity | 321 g/L 2-KGA from 270 g/L glucose in 18h; Productivity: 17.83 g/L/h; Yield: 99.1% | mdpi.comfrontiersin.org |

| Gluconobacter oxydans | Overexpression of ga2dh gene | Increased 2-KGA productivity | Productivity of 12.76 g/L/h | mdpi.comfrontiersin.org |

| Pseudomonas putida | Overexpression of glucose dehydrogenase (gcd) gene | Increased 2-KGA production rate | Induced native gluconate dehydrogenase expression | ufz.de |

| Gluconobacter oxydans N44-1 | Inactivation of membrane-bound glucose dehydrogenase gene | Eliminated gluconate and byproduct formation | Increased growth yield by up to 271% | researchgate.netjmb.or.kr |

The activities of glucose dehydrogenase and gluconate dehydrogenase are highly dependent on environmental factors such as pH and temperature. researchgate.net For Klebsiella pneumoniae, the optimal pH for both enzymes was found to be between 5.4 and 7.0 for glucose dehydrogenase and between 5.4 and 5.8 for gluconate dehydrogenase. researchgate.net Maintaining the culture pH within this optimal range is crucial for maximizing 2-KGA productivity. researchgate.net Similarly, temperature plays a significant role, with studies showing optimal enzyme activities for 2-KGA production in a range of 34°C to 37°C for K. pneumoniae. researchgate.net In Gluconobacter oxydans, providing a sufficient supply of dissolved oxygen was shown to enhance the positive effects of gene overexpression on 2-KGA production. nih.gov

Protein engineering offers a more direct approach to improving enzyme characteristics. One innovative strategy involves using protein scaffolds to enhance the stability of key enzymes. For example, the trimeric protein CutA was used to improve the chemical structure stability of L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH) in Gluconobacter oxydans for the production of 2-keto-L-gulonic acid (a related compound), leading to increased product titers. Such strategies hold promise for improving the robustness of enzymes involved in 2-KGA production, leading to more efficient and stable industrial fermentation processes.

Strategies for Byproduct Reduction

In the biotechnological synthesis of 2-keto-D-gluconate (2-KGA), the formation of byproducts such as 5-keto-D-gluconic acid (5-KGA) and D-gluconic acid (D-GA) can significantly lower the final product yield and complicate downstream purification processes. researchgate.net Metabolic and process engineering strategies are therefore crucial to minimize these unwanted metabolic diversions.

One primary approach involves the genetic modification of the production strains. In Gluconobacter japonicus, a promising producer of 2-KGA, metabolic pathway engineering has been successfully employed. This includes knocking out the ga5dh-1 gene, which is part of a competing pathway that leads to 5-KGA, and simultaneously overexpressing the ga2dh-A gene, which enhances the desired synthesis pathway to 2-KGA. mdpi.com This dual strategy resulted in a 63.81% increase in the 2-KGA titer and a 63.52% decrease in the accumulation of the 5-KGA byproduct in shake flask experiments. mdpi.com In a 15 L fermenter, this engineered strain was able to completely convert D-GA and 5-KGA byproducts into 2-KGA. mdpi.com

Similarly, in Pseudomonas plecoglossicida, another key industrial strain, research has focused on the 2-ketogluconate utilization operon (kgu operon), which is involved in the catabolism (breakdown) of 2-KGA. nih.gov By creating knockout strains, specifically by deleting the kguE gene, researchers have developed potential industrial strains with reduced capacity to consume the 2-KGA product, thereby preventing its loss. nih.gov

Table 1: Metabolic Engineering Strategies for Byproduct Reduction in 2-KGA Production

| Strain | Genetic Modification | Target Byproduct(s) | Outcome | Reference |

| Gluconobacter japonicus | Knockout of ga5dh-1 gene; Overexpression of ga2dh-A gene | 5-keto-D-gluconic acid (5-KGA), D-gluconic acid (D-GA) | Increased 2-KGA titer by 63.81%; Decreased 5-KGA by 63.52%. | mdpi.com |

| Pseudomonas plecoglossicida | Knockout of kguE gene in the 2-ketogluconate utilization operon | Prevents catabolism of 2-KGA | Enhanced accumulation of 2-KGA product. | nih.gov |

| Gluconobacter oxydans | N/A (Process Optimization) | Browning degradation products | Reduced fermentation time from over 60h to 48h, increasing product yield by 139%. | nih.gov |

Bioreactor Design and Process Optimization for Industrial Scale

The transition from laboratory-scale experiments to industrial-scale production of calcium 2-keto-D-gluconate necessitates careful consideration of bioreactor design and the optimization of key process parameters.

Impact of Environmental Factors (e.g., aeration, dissolved oxygen)

The conversion of D-glucose to 2-KGA is an oxidative process, making the supply of oxygen a critical parameter for efficient production. google.com Dissolved oxygen (DO) levels directly influence the activity of the key enzymes involved, such as glucose dehydrogenase and gluconate dehydrogenase.

Research has demonstrated a positive correlation between 2-KGA productivity and the level of dissolved oxygen. frontiersin.org For instance, in fermentations using Pseudomonas plecoglossicida in a 5-L airlift bioreactor, the aeration rate significantly impacted performance. An aeration rate of 3.5 L/min yielded the highest 2-KGA concentration of 172.5 g/L. google.com However, considering the significant capital and operating costs associated with aeration in large-scale production, a slightly lower rate of 2.8 L/min, which resulted in a marginally lower concentration of 171.60 g/L, was deemed more acceptable from an economic standpoint. google.com In other studies with Gluconobacter oxydans, maintaining a DO level above 20% was found to be necessary to achieve high product concentrations. core.ac.uk Overexpression of the ga2dh gene in G. oxydans combined with sufficient oxygen supply allowed for the complete utilization of 480 g/L of gluconic acid, producing 453.3 g/L of 2-KGA with a productivity of 10.07 g/L/h. researchgate.net These findings underscore the importance of optimizing aeration to balance high productivity with operational costs.

Role of Culture Medium Composition and Additives (e.g., calcium carbonate)

The composition of the culture medium is fundamental to successful 2-KGA fermentation. A typical medium for co-culture fermentation includes a carbon source like L-sorbose or glucose, a nitrogen source such as corn steep liquor or peptone, urea, and various mineral salts like magnesium sulfate (B86663) and potassium dihydrogen phosphate (B84403). google.com

A particularly crucial additive in the production of 2-KGA is calcium carbonate (CaCO₃). acs.org Its primary role is to act as a neutralizing agent or buffer. The fermentation process generates 2-keto-D-gluconic acid, which, if allowed to accumulate, would lower the pH of the medium and inhibit microbial growth and enzyme activity. Calcium carbonate neutralizes the acid as it is formed, precipitating it as the sparingly soluble salt, calcium 2-keto-D-gluconate. usda.gov This precipitation not only maintains a favorable pH but also shifts the reaction equilibrium towards the formation of more keto-acid, thereby driving the conversion process forward. usda.gov The use of CaCO₃ has been shown to favor ketogluconate production in various microorganisms, including Gluconobacter oxydans and Serratia marcescens. usda.govtandfonline.com In some processes, up to 50 g/L of CaCO₃ has been utilized to achieve maximum product formation. frontiersin.org

Downstream Processing and Recovery Considerations

Following fermentation, the recovery and purification of calcium 2-keto-D-gluconate from the complex fermentation broth are essential steps to obtain a high-purity final product. The downstream process typically involves several unit operations aimed at separating the product from microbial cells, residual media components, and byproducts.

A common and foundational step in the recovery process is the precipitation of the product as its calcium salt, a method facilitated by the addition of calcium carbonate during fermentation itself. acs.org The general downstream processing pathway includes:

Cell Removal: The first step is to separate the microbial biomass from the liquid broth. This is typically achieved through filtration or centrifugation. researchgate.net

Purification and Decolorization: The clarified broth may then be treated with activated carbon to remove colored impurities and other organic contaminants. nih.gov Ion-exchange chromatography is another technique employed for more rigorous purification, capable of removing charged impurities and achieving a high purity index. nih.govgoogle.com

Concentration and Crystallization: The purified solution is then concentrated, often under reduced pressure, to increase the saturation of calcium 2-keto-D-gluconate. google.com Cooling the concentrated solution induces crystallization. In some protocols, solvents like ethanol (B145695) are added to the concentrated syrup to precipitate the calcium salt. google.com

Recovery and Drying: The precipitated crystals of calcium 2-keto-D-gluconate are recovered from the liquid by filtration and are subsequently dried to yield the final solid product. google.comjmb.or.kr

For example, a patented process describes preparing methyl 2-keto-D-gluconate from the calcium salt, highlighting the industrial practice of first precipitating 2-keto-D-gluconic acid from the fermentation medium as its calcium salt. jmb.or.kr Another patent details a recovery method where the fermentation broth is filtered, concentrated to a syrup, and then treated with ethanol to precipitate calcium 2-keto-l-gulonate (an isomer). google.com These processes, while varying in specific details, all hinge on the principle of separating the product from the complex broth, often leveraging the relatively low solubility of its calcium salt. acs.org

Role As a Metabolic Intermediate and Precursor in Biosynthesis

Calcium 2-Keto-D-gluconate as a Precursor for D-Erythorbic Acid Synthesis

Calcium 2-keto-D-gluconate is a key starting material for the industrial production of D-erythorbic acid, a stereoisomer of L-ascorbic acid.

The synthesis of D-erythorbic acid from Calcium 2-keto-D-gluconate typically involves a multi-step process that combines microbial fermentation and chemical conversion. The initial step is the fermentative production of 2-keto-D-gluconic acid from D-glucose, often using bacteria from the genus Pseudomonas. google.comgoogle.comgoogle.com The resulting 2-keto-D-gluconic acid is then esterified with methanol (B129727) to form methyl 2-keto-D-gluconate. atamanchemicals.comwikipedia.orgfengchengroup.comkraftchemical.com The final step involves a chemical rearrangement of methyl 2-keto-D-gluconate in the presence of a base, such as sodium methoxide (B1231860), to yield D-erythorbic acid. atamanchemicals.comwikipedia.orgfengchengroup.comkraftchemical.comatamanchemicals.com

Alternative and more direct routes involving enzymatic conversions have also been explored. Patented processes describe the direct conversion of 2-keto-D-gluconic acid to D-erythorbic acid using enzymes such as α-amylase or lactonase in an aqueous solution. google.comgoogle.comgoogle.comgoogleapis.com These enzymatic methods offer a potentially more environmentally friendly alternative to the traditional chemical synthesis steps.

Table 1: Comparison of D-Erythorbic Acid Synthesis Routes

| Route | Key Steps | Organisms/Catalysts |

|---|

| Combined Fermentation and Chemical Synthesis | 1. Fermentation of D-glucose to 2-keto-D-gluconic acid 2. Esterification to methyl 2-keto-D-gluconate 3. Chemical rearrangement to D-erythorbic acid | 1. Pseudomonas sp. 2. Acid catalyst 3. Sodium methoxide | | Enzymatic Conversion | Direct conversion of 2-keto-D-gluconic acid to D-erythorbic acid | α-amylase or lactonase |

D-Erythorbic acid, also known as isoascorbic acid, is widely used as a food additive with the E number E315. wikipedia.orgfengchengroup.comkraftchemical.comatamanchemicals.com Its primary function is as an antioxidant, where it helps to prevent spoilage and maintain the color and flavor of food products. atamanchemicals.comfengchengroup.comatamanchemicals.comatpgroup.comnutri-fields.com Its use in the food industry has seen a significant increase following the U.S. Food and Drug Administration's ban on the use of sulfites as a preservative in fresh foods. atamanchemicals.comfengchengroup.comkraftchemical.comatamanchemicals.comatpgroup.com

In food processing, D-erythorbic acid is utilized in a variety of products, including cured meats, frozen fruits and vegetables, jams, and beverages like beer, wine, and soft drinks. atamanchemicals.comfengchengroup.comatamanchemicals.comatpgroup.comfoodsweeteners.com In cured meats, it accelerates the curing process and helps to maintain the characteristic pink color. atamanchemicals.comnutri-fields.com It also inhibits the formation of potentially carcinogenic nitrosamines. atamanchemicals.comnutri-fields.com

Beyond the food industry, D-erythorbic acid finds applications in other sectors. It is used as a reducing agent in photography and as an antioxidant in pharmaceuticals and cosmetics. atamanchemicals.comsebacom.eu Additionally, it has applications in metal cleaning, where it acts as a stripping agent to remove rust and oxide from metal surfaces. sebacom.eu

Table 2: Applications of D-Erythorbic Acid

| Industry | Application | Function |

|---|---|---|

| Food & Beverage | Cured meats, frozen produce, beverages | Antioxidant, preservative, color stabilizer atamanchemicals.comfengchengroup.comkraftchemical.comatamanchemicals.comatpgroup.comnutri-fields.comfoodsweeteners.com |

| Photography | - | Reducing agent atamanchemicals.com |

| Pharmaceuticals | Medicines, dietary supplements | Antioxidant, chelating agent sebacom.eu |

| Cosmetics | Creams, lotions | Antioxidant, preservative sebacom.eu |

| Industrial | Metal cleaning | Rust and oxide removal sebacom.eu |

Connection to L-Ascorbic Acid (Vitamin C) Synthesis

While not a direct intermediate in the traditional Reichstein process for Vitamin C synthesis, 2-keto-D-gluconate plays a role in modern biotechnological routes that lead to the production of 2-keto-L-gulonate, a key precursor to L-ascorbic acid. wikipedia.orgresearchgate.netnih.gov

The classic Reichstein process, developed in the 1930s, synthesizes L-ascorbic acid from D-glucose through a series of chemical steps and one microbial oxidation step, proceeding via L-sorbose to 2-keto-L-gulonic acid. wikipedia.orgchemistryviews.orggoogle.com In this pathway, 2-keto-D-gluconate is not an intermediate.

However, alternative and more efficient biotechnological methods, often referred to as two-step fermentation processes, have been developed. In these routes, D-glucose is first oxidized by certain microorganisms, such as strains of Erwinia or Gluconobacter, to 2,5-diketo-D-gluconic acid (2,5-DKG), a process that proceeds through a 2-keto-D-gluconate intermediate. researchgate.netnih.govnih.govfrontiersin.org The 2,5-DKG is then stereoselectively reduced by a different microorganism, such as Corynebacterium, to 2-keto-L-gulonic acid (2-KLG). researchgate.netnih.govnih.govgoogle.com This 2-KLG is the direct precursor that is subsequently converted to L-ascorbic acid through a final lactonization step. google.comresearchgate.netgoogle.com This two-stage fermentation is a significant industrial method for Vitamin C production. nih.govresearchgate.net

The key enzymatic step in the biotechnological route involving 2-keto-D-gluconate is the reduction of its downstream product, 2,5-diketo-D-gluconic acid. This conversion is catalyzed by the enzyme 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase). researchgate.netnih.gov Researchers have successfully identified, purified, and cloned the gene for this reductase from Corynebacterium species. researchgate.netnih.govnih.gov By introducing this gene into microorganisms like Erwinia herbicola that naturally produce 2,5-DKG from glucose, scientists have engineered single organisms capable of directly converting glucose to 2-keto-L-gulonic acid. researchgate.netnih.gov This demonstrates the power of metabolic engineering to create novel and efficient pathways for the synthesis of valuable chemicals.

Potential for Synthesis of Other Functional Compounds

The utility of Calcium 2-keto-D-gluconate extends beyond the synthesis of D-erythorbic acid and L-ascorbic acid precursors. It is recognized as a valuable renewable raw material for the synthesis of various heterocyclic and other functional compounds. mdpi.com

One notable example is its use as a precursor for the enzymatic synthesis of 2-keto-3-deoxy-D-gluconate (KDG). nih.govresearchgate.netfrontiersin.org KDG is a key intermediate in the Entner-Doudoroff pathway, a metabolic route for glucose catabolism found in many microorganisms. frontiersin.org The synthesis of KDG from D-gluconate (derived from 2-keto-D-gluconate) can be achieved using gluconate dehydratase. researchgate.netfrontiersin.org Given that keto-deoxy sugars are potential precursors for medicinal compounds, the role of Calcium 2-keto-D-gluconate as a starting material for KDG highlights its potential in the biomedical and pharmaceutical fields. researchgate.net

Applications in Regioselective and Stereoselective Chemical Reactions

Calcium 2-keto-D-gluconate and its corresponding acid are central to several regioselective and stereoselective chemical reactions, particularly in the field of biocatalysis and asymmetric synthesis. These reactions leverage the chiral nature of the molecule for the creation of specific stereoisomers, which is crucial in the pharmaceutical and food industries.

A notable application is the stereoselective synthesis of 2-keto-D-gluconic acid itself. Research has demonstrated an efficient de novo synthesis using a stereoselective direct aldol (B89426) reaction between D-glyceraldehyde and hydroxyacetylfuran. researchgate.net This method provides a direct, one-step entry to orthogonally protected 2-keto-D-gluconic acid. researchgate.net The reaction's stereoselectivity can be controlled by specific catalysts, such as tertiary amines or dizinc (B1255464) complexes. researchgate.net The use of Cinchona alkaloids as catalysts, for instance, has been shown to produce the desired product with a high degree of relative syn-diastereoselectivity. researchgate.net

Stereoselective Aldol Reaction for 2-Keto-D-gluconic Acid Synthesis

| Catalyst (20 mol %) | Solvent | Temperature | Total Yield | syn:anti Isomer Ratio |

|---|---|---|---|---|

| Cinchonidine | CHCl₃ | Ambient | 78-86% | >9:1 |

| Quinidine | CHCl₃ | Ambient | 78-86% | >9:1 |

Enzymatic synthesis represents another significant area where the principles of stereoselectivity are applied to produce 2-keto-D-gluconate. Microbial fermentation using organisms like Pseudomonas fluorescens can convert D-glucose to 2-keto-D-gluconate with high specificity. researchgate.net This biotransformation is inherently stereoselective due to the specific three-dimensional structure of the active sites in the enzymes involved, namely glucose dehydrogenase and gluconate dehydrogenase. frontiersin.org

Similarly, related keto-acids can be synthesized with high stereochemical purity using enzymatic methods. For example, 2-keto-3-deoxy-D-gluconate (KDG) can be produced from D-gluconate with a nearly 90% yield and complete conversion to the stereochemically pure D-KDG isomer using a recombinant gluconate dehydratase. nih.govfao.org This highlights the power of biocatalysis in achieving high stereoselectivity, a principle that is central to the synthesis and application of compounds like 2-keto-D-gluconate.

Analytical Methodologies for 2 Keto D Gluconate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in 2-KGA research, enabling the separation of 2-KGA from complex mixtures such as fermentation broths.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination and quantification of 2-KGA. researchgate.netnih.govmdpi.com This technique offers high resolution and sensitivity. Various HPLC methods have been developed, often utilizing specific columns and detection methods to suit the analytical need.

For instance, an Aminex HPX-87H column is commonly employed for the separation of 2-KGA along with other fermentation products like D-sorbitol, L-sorbose, D-fructose, and D-glucose. nih.gov The separation is typically carried out at a controlled temperature, such as 35°C, with a dilute acid eluent like 5 mmol/L H₂SO₄. nih.gov Another approach involves using a refractive index detector and an Aminex HPX-87H column at 40°C with a similar sulfuric acid eluent. frontiersin.org

To enhance sensitivity and specificity, derivatization of 2-KGA prior to HPLC analysis can be performed. One such method involves derivatization with o-phenylenediamine (B120857) (oPD), which reacts with the 2-oxo-acid group of 2-KGA. researchgate.netbiorxiv.org This allows for highly sensitive fluorescence detection, which can be approximately 2500-fold more sensitive than UV absorbance detection. biorxiv.orgbiorxiv.org This derivatization strategy is particularly useful for distinguishing 2-KGA from structurally similar compounds. researchgate.netbiorxiv.orgbiorxiv.org

Metabolomic studies have also utilized HPLC to identify and analyze 2-KGA, confirming its presence and concentration changes in fermentation broths. researchgate.net In some cases, HPLC is coupled with mass spectrometry (LC-MS) for more definitive identification and quantification. nih.govmdpi.com

Interactive Data Table: HPLC Conditions for 2-KGA Analysis

| Parameter | Method 1 | Method 2 | Method 3 (with Derivatization) |

|---|---|---|---|

| Column | Aminex HPX-87H | Aminex HPX-87H | C18 reverse-phase |

| Temperature | 35°C | 40°C | Ambient |

| Eluent | 5 mmol/L H₂SO₄ | 5 mmol/L H₂SO₄ | Linear gradient of trifluoroacetic acid and acetonitrile |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | Not specified |

| Detection | Refractive Index (RI) | Refractive Index (RI) | UV and Fluorescence |

| Derivatization Agent | None | None | o-phenylenediamine (oPD) |

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) is another powerful technique for the analysis of carbohydrates and sugar acids, including 2-KGA. researchgate.netacs.org This method offers high sensitivity and selectivity, particularly for compounds that are weakly acidic and water-soluble. lcms.cz

A reported IC-PAD method allows for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid (2-KDG), and 5-keto-D-gluconic acid (5-KDG). researchgate.net This technique can employ a column-switching strategy to achieve rapid separation, where strongly retained compounds like 2-KDG and 5-KDG are eluted before weakly retained ones. researchgate.net Optimized IC-PAD methods demonstrate good linearity over a range of concentrations (e.g., 0.01-20 mg/L) and achieve low detection limits, in the range of 0.87-2.59 μg/L. researchgate.net This makes IC-PAD highly suitable for analyzing fermentation broth samples. researchgate.net The technique typically uses a gold working electrode for detection. thermofisher.com

Spectroscopic and Other Detection Methods

Besides chromatography, other analytical methods are employed in 2-KGA research. Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for the qualitative analysis and purity assessment of 2-KGA. researchgate.netmdpi.com After separation on a TLC plate, spots can be visualized by spraying with reagents like 2,3,5-Triphenyltetrazolium chloride (TTC), which reacts with 2-keto acids to produce a colored spot. researchgate.net

Spectrophotometric methods have also been developed. One such method involves the reaction of 2-KGA with o-phenylenediamine to form 2-hydroxyquinoxalines, which can be measured by absorbance at 330 nm. researchgate.net While useful, these methods may lack the specificity of chromatographic techniques, as they can react with other 2-oxoacids. biorxiv.org

For more detailed structural elucidation and identification, especially in complex mixtures, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (LCMS-IT-TOF) are invaluable. nih.govfrontiersin.org These methods provide not only retention time data but also mass-to-charge ratio information, allowing for confident identification of 2-KGA and its metabolites.

Enzymatic Assays for Metabolic Pathway Analysis

Enzymatic assays are crucial for studying the metabolic pathways involved in 2-KGA production and consumption. tandfonline.comoup.com These assays measure the activity of specific enzymes by monitoring the consumption of substrates or the formation of products.

For instance, the quantification of 2-KGA can be achieved using the enzyme 2-keto-D-gluconate reductase (2KGR). tandfonline.com This enzyme catalyzes the reduction of 2-KGA, and the reaction can be monitored by the change in absorbance of a cofactor like NADPH. tandfonline.com Similarly, 5-keto-D-gluconate (5KGA) can be measured using 5-keto-D-gluconate reductase (5KGR). tandfonline.com The genes for these reductases have been identified and can be overexpressed in host organisms like Escherichia coli to produce the enzymes in large quantities for assay development. tandfonline.com

Enzymatic assays are also used to determine the activity of dehydrogenases involved in the conversion of substrates like L-sorbose to 2-KGA. imicams.ac.cn The activity of enzymes such as L-sorbose dehydrogenase and L-sorbosone dehydrogenase can be assayed to understand the efficiency of the metabolic pathway. imicams.ac.cn A high-throughput screening method for 2-KGA producing strains has been developed based on the activity of 2-KLG reductases, which is significantly faster than traditional HPLC methods. nih.gov

Interactive Data Table: Key Enzymes in 2-KGA Metabolic Pathway Analysis

| Enzyme | Abbreviation | Function | Assay Principle |

|---|---|---|---|

| 2-keto-D-gluconate reductase | 2KGR | Reduces 2-KGA to D-gluconate | Monitors NADPH consumption |

| 5-keto-D-gluconate reductase | 5KGR | Reduces 5-KGA to D-gluconate | Monitors NADPH consumption |

| L-sorbose dehydrogenase | SDH | Oxidizes L-sorbose | Coupled to product detection |

| L-sorbosone dehydrogenase | SNDH | Oxidizes L-sorbosone to 2-KGA | Coupled to product detection |

Molecular Biology Techniques for Genetic Analysis

Molecular biology techniques are fundamental to understanding and engineering the genetic basis of 2-KGA production. nih.govnih.gov These techniques allow for the identification, analysis, and manipulation of genes involved in the metabolic pathways of 2-KGA.

Comparative genome analysis of different strains of 2-KGA producing bacteria, such as Ketogulonicigenium vulgare, can reveal genetic factors responsible for high productivity. nih.gov For example, the absence of certain plasmids has been linked to higher 2-KGA yields. nih.gov Transcriptome analysis, which measures the expression levels of genes, can validate the activity of specific metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, in 2-KGA production. nih.govresearchgate.net

Genetic engineering approaches are used to enhance 2-KGA production. This can involve the overexpression of key genes in the biosynthetic pathway. For example, overexpressing genes for L-sorbose dehydrogenases has been shown to increase 2-KGA production. oup.com Conversely, knocking out genes responsible for the consumption or degradation of 2-KGA can also lead to increased accumulation of the final product. nih.govmdpi.com For instance, disrupting the genes of the 2-ketogluconate utilization operon (kgu) in Pseudomonas plecoglossicida has been shown to block the catabolism of 2-KGA. nih.govmdpi.com

Furthermore, metabolic engineering strategies can be employed to introduce novel pathways or enhance the supply of precursors. For example, introducing an innovative acetyl-CoA biosynthetic pathway has been shown to promote 2-KGA production. nih.gov The identification and characterization of genes encoding key enzymes, such as FAD-containing GA 2-dehydrogenase (FAD-GADH), are achieved through gene cloning and sequencing, which are essential steps for subsequent genetic manipulation. asm.org

Regulatory Mechanisms in 2 Keto D Gluconate Metabolism

Transcriptional Regulation of 2-KGA-Related Genes

The expression of genes involved in 2-KGA metabolism is tightly controlled by a network of transcriptional regulators and organized into functional units called operons. This ensures that the necessary enzymes are produced only when required, preventing wasteful energy expenditure.

In many bacteria, particularly within the genus Pseudomonas, the metabolism of 2-KGA is under the negative control of specific transcriptional regulators.

PtxS: A key regulator is PtxS, a protein belonging to the LacI family of transcriptional repressors. nih.gov In the absence of its effector molecule, PtxS binds to a specific 14-base-pair palindromic DNA sequence (5′-TGAAACCGGTTTCA-3′) located within the promoter regions of the genes it regulates. nih.govmdpi.comnih.gov This binding physically obstructs the attachment of RNA polymerase to the DNA, thereby repressing the transcription of genes involved in 2-KGA catabolism. nih.govmdpi.com The metabolic intermediate 2-KGA itself functions as an inducer. nih.gov When 2-KGA is present in the cytoplasm, it binds directly to the PtxS repressor. nih.govmdpi.com This binding event causes a conformational change in PtxS, leading to its dissociation from the DNA operator site. mdpi.comscispace.com The release of the repressor allows RNA polymerase to access the promoter and initiate transcription of the catabolic genes. scispace.com PtxS not only controls the operons for 2-KGA breakdown but also regulates its own expression. nih.govnih.gov

Other Regulators: While PtxS is a primary regulator, other transcriptional factors also play a role.

PtxR: In pathogenic species like Pseudomonas aeruginosa, another regulator, PtxR, is present. nih.gov PtxR and PtxS can interact, and this interaction is modulated by 2-KGA. nih.govscispace.com They can bind simultaneously to the promoter regions of catabolic operons, which may lead to the formation of a DNA loop that influences gene expression. nih.gov

GntR: The GntR regulator in Pseudomonas plecoglossicida also influences 2-KGA metabolism. nih.gov Knocking out the gntR gene leads to the downregulation of genes involved in 2-KGA transport (kguT) and catabolism (kguE, kguK, and kguD). nih.gov This suggests that GntR acts as a positive regulator for the expression of these genes, adding another layer of control. nih.gov

The table below summarizes key transcriptional regulators in Pseudomonas.

Table 1: Key Transcriptional Regulators of 2-KGA Metabolism in Pseudomonas

| Regulator | Family | Mode of Action | Effector Molecule | Target Genes/Operons |

|---|---|---|---|---|

| PtxS | LacI | Repressor | 2-Keto-D-gluconate | kgu operon, gad operon, ptxS nih.govmdpi.comnih.gov |

| PtxR | - | Modulator | - | kgu operon, gad operon, toxA nih.gov |

| GntR | GntR | Positive Regulator | - | kguT, kguE, kguK, kguD nih.gov |

The genes responsible for the breakdown of 2-KGA are often clustered together in operons, allowing for coordinated regulation.

The kgu Operon: The 2-ketogluconate utilization (kgu) operon is central to 2-KGA catabolism in Pseudomonas. mdpi.comnih.gov In P. plecoglossicida, this operon consists of four structural genes: kguE, kguK, kguT, and kguD. mdpi.comnih.gov

kguT : Encodes a transporter protein from the major facilitator superfamily (MFS) that facilitates the uptake of 2-KGA from the periplasm into the cytoplasm. nih.govresearchgate.net

kguK : Encodes the enzyme 2-ketogluconate kinase, which phosphorylates intracellular 2-KGA to 2-keto-6-phosphogluconate. nih.govresearchgate.net

kguD : Encodes 2-keto-6-phosphogluconate reductase, which reduces 2-keto-6-phosphogluconate to 6-phosphogluconate, a key intermediate that then enters the Entner-Doudoroff pathway. nih.govresearchgate.net

kguE : Encodes a putative epimerase. nih.govresearchgate.net

The expression of the entire kgu operon is controlled by a single promoter region where the PtxS repressor binds. nih.govmdpi.com This ensures that all four proteins required for the initial steps of 2-KGA catabolism are synthesized in a coordinated manner when 2-KGA is available. mdpi.com

The gad Operon: In addition to the kgu operon, PtxS also regulates the gad operon, which encodes gluconate dehydrogenase, the enzyme responsible for synthesizing 2-KGA from gluconate in the periplasm. nih.govmdpi.com This dual regulation allows the cell to fine-tune both the production and breakdown of 2-KGA.

Post-Transcriptional and Post-Translational Control

While transcriptional control is the most studied regulatory layer, post-transcriptional and post-translational mechanisms also contribute to modulating 2-KGA metabolism. Post-transcriptional regulation can involve processes that affect mRNA stability or translation efficiency. It has been noted that variations in gene expression at the translational level are often more conserved than at the transcriptional level, which may be due to a buffering effect from translational regulation that balances out transcriptional changes. mdpi.com

Post-translational modifications, such as the covalent addition of chemical groups to an enzyme after its synthesis, can rapidly alter its activity. For instance, the activity of D-gluconate dehydratase, an enzyme in a related pathway, is reportedly lost following treatment with a phosphatase, suggesting that phosphorylation is necessary for its function. uniprot.org Such modifications allow for rapid adjustments to metabolic fluxes in response to immediate cellular needs without requiring new protein synthesis.

Influence of Environmental Factors on Gene Expression and Enzyme Activity

The metabolic flow towards and through the 2-KGA pathway is highly sensitive to environmental conditions, particularly pH and the availability of specific metal ions, which can influence both gene expression and the catalytic efficiency of enzymes.

The pH of the culture medium has a profound effect on the production of 2-KGA. nih.gov This is largely due to the pH sensitivity of the enzymes involved in its synthesis, such as glucose dehydrogenase and gluconate dehydrogenase. nih.govresearchgate.net

In Klebsiella pneumoniae, the synthesis and activity of these dehydrogenases are maximal at pH values between 5.5 and 6.0, leading to a high conversion rate of glucose to gluconate and 2-ketogluconate. nih.gov Conversely, at an alkaline pH of 8.0, 2-ketogluconate production is undetectable, and the synthesis of gluconate dehydrogenase appears to be completely repressed. nih.gov

In Gluconobacter species, the optimal pH for 2-KGA production is in a broad range around pH 5.0, whereas the production of its isomer, 5-keto-D-gluconate, is favored in a more acidic environment of pH 2.5–3.0. tandfonline.com

The membrane-bound gluconate dehydrogenase (FAD-mGADH) from P. plecoglossicida shows optimal activity at a pH of 6.0. nih.gov

This pH dependency is a critical factor in industrial fermentation processes, where controlling the pH is essential for maximizing the yield of the desired ketogluconate. researchgate.nettandfonline.com

Table 2: Optimal pH for Enzymes and Processes in Ketogluconate Metabolism

| Organism/Enzyme | Process/Enzyme | Optimal pH |

|---|---|---|

| Klebsiella pneumoniae | 2-KGA Production | 5.5 - 6.0 nih.gov |

| Gluconobacter sp. | 2-KGA Production | ~5.0 tandfonline.com |

| Gluconobacter sp. | 5-KGA Production | 2.5 - 3.0 tandfonline.com |

| P. plecoglossicida FAD-mGADH | Enzyme Activity | 6.0 nih.gov |

| Arthrobacter globiformis GlcDH | Enzyme Activity | 5.0 nih.gov |

Metal ions are crucial for the activity and stability of many enzymes in the 2-KGA pathway, acting as essential cofactors or allosteric modulators.

Calcium (Ca²⁺): The presence of calcium ions is widely considered important for the formation of ketogluconates. researchgate.net Calcium carbonate is often added to fermentation media to promote ketogluconate production. researchgate.net The activity of the membrane-bound glucose dehydrogenase (mGDH) from P. plecoglossicida is significantly enhanced by Ca²⁺, which appears to be essential for its function. researchgate.net Similarly, the conversion of gluconate to 5-keto-D-gluconate by PQQ-dependent glycerol (B35011) dehydrogenase is enhanced by the addition of CaCl₂, which helps maintain the enzyme's activity. researchgate.net

Magnesium (Mg²⁺) and Manganese (Mn²⁺): These divalent cations also play significant roles.

The flavin adenine (B156593) dinucleotide-dependent membrane-bound gluconate dehydrogenase (FAD-mGADH) in P. plecoglossicida shows slightly increased activity in the presence of Mg²⁺ and Mn²⁺. nih.govresearchgate.net

In Aspergillus oryzae, the activity of 2-keto-3-deoxy-D-gluconate (KDG) aldolase (B8822740) in dialyzed extracts was significantly increased by the addition of MnCl₂, MgCl₂, and other divalent cations. nih.gov

The 2-ketogluconate kinase (KguK) from P. plecoglossicida shows optimal activity with the addition of 5 mM Mg²⁺. researchgate.net

D-gluconate dehydratase from Saccharolobus solfataricus can utilize Mg²⁺, Mn²⁺, Co²⁺, or Ni²⁺ as a cofactor. uniprot.org

The table below details the observed effects of various metal ions on enzymes related to 2-KGA metabolism.

Table 3: Effects of Metal Ions on 2-KGA-Related Enzymes

| Enzyme | Organism | Metal Ion | Effect |

|---|---|---|---|

| Membrane-bound Glucose Dehydrogenase (mGDH) | P. plecoglossicida | Ca²⁺ | Essential for activity, significant positive effect researchgate.net |

| FAD-mGADH | P. plecoglossicida | Mg²⁺, Mn²⁺ | Slight positive effect on activity nih.govresearchgate.net |

| 2-Keto-3-Deoxy-D-gluconate (KDG) Aldolase | Aspergillus oryzae | Mn²⁺, Mg²⁺, Co²⁺, Zn²⁺ | Increased activity nih.gov |

| 2-Ketogluconate Kinase (KguK) | P. plecoglossicida | Mg²⁺ | Required for optimal activity researchgate.net |

| D-Gluconate Dehydratase | Saccharolobus solfataricus | Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺ | Can be used as a cofactor uniprot.org |

Feedback Regulation and Metabolic Flux Control

The metabolic pathways that catabolize 2-keto-D-gluconate (2KDG) are tightly regulated to ensure efficient carbon utilization and to prevent the buildup of intermediate metabolites. This control is achieved through a combination of feedback regulation at the genetic level and the dynamic management of metabolic flux. Key to this regulation are transcriptional regulators that respond directly to the presence of pathway intermediates, thereby modulating gene expression to match the cell's metabolic needs.

A primary mechanism of feedback regulation in the 2KDG pathway involves transcriptional repressors that control the expression of operons responsible for its transport and breakdown. In many Pseudomonas species, such as P. plecoglossicida and P. putida, this role is fulfilled by the LacI-family transcriptional regulator PtxS. nih.govnih.gov The PtxS protein acts as a repressor by binding to a specific palindromic DNA sequence (5′-TGAAACCGGTTTCA-3′) located in the promoter regions of the kgu (ketogluconate utilization) and gad (gluconate dehydrogenase) operons. nih.govplos.org This binding physically obstructs RNA polymerase, thereby inhibiting the transcription of genes required for 2KDG metabolism. nih.gov

Crucially, 2-keto-D-gluconate itself functions as the effector molecule in this system. nih.govnih.gov When 2KDG is present in the cell, it binds directly to the PtxS repressor. nih.gov This binding induces a conformational change in PtxS, causing it to dissociate from the DNA. nih.govplos.org The release of the repressor opens up the promoter region, allowing for the transcription of the catabolic genes. plos.org This creates a direct feedback loop where the substrate (2KDG) triggers the expression of the very enzymes needed for its own consumption. nih.govdntb.gov.ua In some pathogenic Pseudomonas, PtxS also interacts with another regulator, PtxR, to form a DNA loop that represses transcription, a loop that is broken when 2KDG binds to PtxS. plos.orgoup.com

A similar system of negative feedback regulation exists in Escherichia coli for the metabolism of the related compound 2-keto-3-deoxy-D-gluconate (KDG). In this organism, the KdgR repressor controls the kdg regulon, which includes genes for KDG transport and catabolism. nih.govnih.gov The presence of KDG inactivates the KdgR protein, leading to the derepression of the regulon. frontiersin.org This ensures that the enzymes for KDG metabolism are synthesized only when their substrate is available. nih.govfrontiersin.org

The control of metabolic flux—the rate of turnover of metabolites through a pathway—is intrinsically linked to this genetic feedback regulation. In Pseudomonas species, glucose metabolism is characterized by a high degree of flux through peripheral oxidation pathways in the periplasm, where glucose is converted to gluconate and subsequently to 2KDG. nih.govnih.gov Quantitative flux analysis in Pseudomonas protegens has revealed that over 90% of consumed glucose is directed through the phosphorylation of these oxidized products (gluconate and 2-ketogluconate) rather than through direct phosphorylation of glucose. biorxiv.org Furthermore, a significant portion of the glucose consumed (over 35%) is secreted as gluconate and 2-ketogluconate, demonstrating that the partitioning of carbon between periplasmic oxidation and cytoplasmic uptake is a critical control point for metabolic flux. biorxiv.org

The distribution of flux is managed by a complex regulatory network. For instance, the GntR regulator in P. plecoglossicida functions globally to control carbon metabolism; it positively regulates the transport and catabolism of 2KDG while negatively affecting gluconate uptake. mdpi.comnih.gov This coordinated control helps to balance the flow of carbon through various interconnected pathways. mdpi.commdpi.com Studies in P. putida have shown that the cell operates a cycle merging enzymes from the Entner-Doudoroff, Embden-Meyerhof-Parnas, and pentose (B10789219) phosphate (B84403) pathways, with about 90% of consumed glucose being converted into gluconate and channeled into the Entner-Doudoroff pathway. nih.gov The dynamic accumulation and subsequent consumption of gluconate and 2-ketogluconate are inversely correlated with the bacterial growth rate, indicating that flux through these peripheral oxidation steps is a key survival strategy, particularly in nutrient-limited environments. unimib.it

Table 1: Key Transcriptional Regulators in 2-Keto-D-gluconate and Related Metabolism

| Regulator | Organism | Target Genes/Operon | Effector/Inducer | Regulatory Action |

|---|---|---|---|---|

| PtxS | Pseudomonas sp. | kgu operon, gad operon | 2-keto-D-gluconate | Represses transcription; repression is relieved by the effector. nih.govplos.org |

| KdgR | Escherichia coli, Yersinia enterocolitica | kdg regulon | 2-keto-3-deoxy-D-gluconate (KDG) | Represses transcription; repression is relieved by the effector. nih.govfrontiersin.org |

| GntR | Pseudomonas sp., E. coli | gnt genes (gluconate transport and metabolism) | Gluconate, 5-ketogluconate | Acts as a repressor for gluconate metabolism genes and can indirectly influence 2KDG pathways. nih.govmdpi.comasm.org |

Table 2: Metabolic Flux Distribution in Pseudomonas During Glucose Catabolism

| Organism | Pathway/Metabolite | Flux Percentage / Observation |

|---|---|---|

| P. protegens | Flux through oxidized products (gluconate and 2-ketogluconate) | >90% of consumed glucose. biorxiv.org |

| P. protegens | Secretion of gluconate and 2-ketogluconate | >35% of consumed glucose. biorxiv.org |

| P. putida | Flux through periplasmic oxidation to gluconate | ~90% of consumed glucose. nih.gov |

| P. putida | Flux of gluconate to 2-ketogluconate | About 50% of glucose taken up is channeled through the 2-ketogluconate pathway. nih.gov |

Advanced Research Directions and Future Perspectives

Systems Biology Approaches to Optimize 2-KGA Production

Systems biology, which involves the comprehensive study of complex biological systems, is being employed to fine-tune the metabolic pathways responsible for 2-KGA production. nih.gov By creating detailed models of the metabolic and regulatory networks within microorganisms, researchers can identify bottlenecks and key control points in the production process. nih.govnih.gov This allows for targeted genetic modifications to enhance the flow of metabolites towards 2-KGA synthesis. nih.gov For instance, in the context of vitamin C production, where 2-KGA is a precursor, systems biology approaches have been used to analyze the interactions between different microbial strains in co-culture systems, leading to optimized yields. researchgate.net This holistic approach promises to unlock the full potential of microbial factories for 2-KGA production.

Exploring Novel Microbial Strains and Enzymes for 2-KGA Bioconversion

The search for new and improved microbial catalysts is a continuous effort in the field. Researchers are actively screening for novel microbial strains from diverse environments that possess superior 2-KGA production capabilities. Genera such as Gluconobacter, Pseudomonas, Klebsiella, and Serratia are known to harbor promising candidates. nih.govresearchgate.net A recently identified strain, Arthrobacter globiformis JUIM02, has shown significant potential for industrial-scale 2-KGA production. researchgate.net

Beyond whole-cell systems, the focus is also on discovering and engineering novel enzymes with enhanced activity and stability for the bioconversion of substrates like glucose into 2-KGA. oup.comontosight.ai Key enzymes in this process include glucose dehydrogenase and gluconate 2-dehydrogenase. nih.govoup.comontosight.ai Genetic engineering techniques are being used to improve the efficiency of these enzymes, as demonstrated by the overexpression of the ga2dh gene in Gluconobacter oxydans, which significantly boosted 2-KGA productivity. nih.gov

Table 1: Microbial Strains Investigated for 2-KGA Production

| Microbial Strain | Key Findings | Reference |

| Pseudomonas putida KT2440 | Metabolic engineering strategies led to a 15.48-fold improvement in 2-KGA yield. | nih.gov |

| Pseudomonas plecoglossicida JUIM01 | A two-stage semi-continuous fermentation process was developed, achieving a high yield of 0.9867 g/g from glucose. | frontiersin.org |

| Arthrobacter globiformis JUIM02 | Demonstrated high 2-KGA titers and yields, making it a promising candidate for industrial production. | researchgate.net |

| Gluconobacter oxydans | Overexpression of gluconate-2-dehydrogenase significantly enhanced 2-KGA production from both gluconic acid and glucose. | nih.gov |

| Serratia marcescens SDSPY-136 | A mutant strain capable of producing both 2-KGA and the pigment prodigiosin (B1679158) was identified. | nih.gov |

Development of Integrated Bioprocesses for 2-KGA and Derivatives

To improve the economic viability and sustainability of 2-KGA production, researchers are developing integrated bioprocesses. researchgate.net These processes aim to combine upstream and downstream operations into a seamless and efficient workflow. Strategies include fed-batch and continuous fermentation techniques, which can overcome substrate inhibition and enhance productivity. nih.gov For example, a two-stage semi-continuous fermentation strategy using Pseudomonas plecoglossicida JUIM01 has been shown to be effective for high-level 2-KGA production. frontiersin.org Furthermore, the use of immobilized cells is being explored to improve cell reusability and simplify product recovery. nih.gov The integration of fermentation with downstream processing steps, such as membrane filtration, can also contribute to a more streamlined and cost-effective production of 2-KGA and its derivatives. researchgate.net

Elucidation of Undefined Metabolic Pathways and Regulatory Networks